Non-Hydrolyzable Character vs the Natural Substrate GpU: Complete Cleavage Resistance in RNase T1
GfpU was synthesized explicitly as a non-hydrolyzable analog of the minimal RNase T1 substrate guanylyl-(3′–5′)-uridine (GpU) [1]. In the 1H-NMR study of the GfpU–RNase T1 complex at pH 6.0, the dinucleoside phosphate remained intact throughout data acquisition, whereas the natural substrate GpU undergoes rapid transphosphorylation under identical conditions [2]. The absolute cleavage resistance of the phosphodiester linkage in GfpU enables equilibrium binding measurements that are impossible with GpU.
| Evidence Dimension | Susceptibility to RNase T1-catalyzed hydrolysis |
|---|---|
| Target Compound Data | No detectable hydrolysis (stable over NMR acquisition timescale, hours) |
| Comparator Or Baseline | GpU (guanylyl-(3'→5')uridine): complete transphosphorylation under standard RNase T1 assay conditions (pH 7.5, 25°C) |
| Quantified Difference | Qualitative: fully resistant vs fully cleaved |
| Conditions | RNase T1, pH 6.0 (NMR study) and pH 7.5 (kinetic reference); 25°C |
Why This Matters
For structural biology and biophysical assays requiring a stable enzyme-ligand complex, GfpU is the only member of the GpX dinucleoside phosphate series that combines a guanosine 5′-donor with cleavage resistance, essential for X-ray crystallography and NMR titration experiments.
- [1] Ikehara M, Imura J. Studies on Nucleosides and Nucleotides. LXXXVIII. Synthesis of a Non-hydrolyzable Substrate Analog of Ribonuclease T1, 2′-Deoxy-2′-fluoroguanylyl-(3′-5′)-uridine. Chemical and Pharmaceutical Bulletin. 1981;29(9):2408-2412. View Source
- [2] Shibata Y, Shimada I, Ikehara M, Miyazawa T, Inagaki F. 1H-NMR investigation of the interaction between RNase T1 and a novel substrate analog, 2′-deoxy-2′-fluoroguanylyl-(3′–5′)uridine. FEBS Letters. 1988;235(1-2):237-240. View Source
